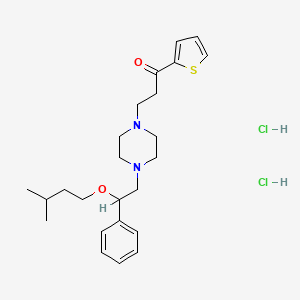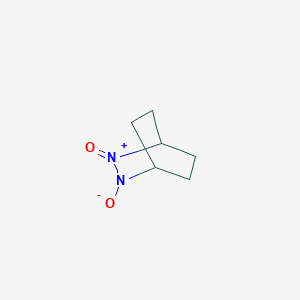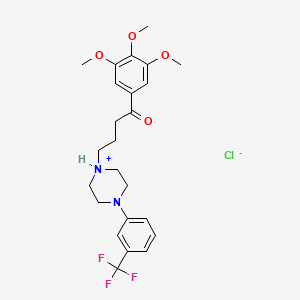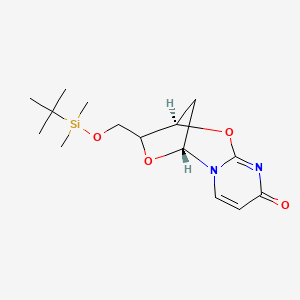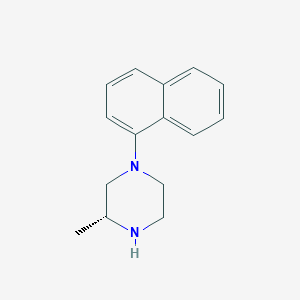
3-Methyl-1-naphthalen-1-yl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine: is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The compound features a piperazine ring substituted with a methyl group at the third position and a naphthalene moiety at the first position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and piperazine.
Alkylation Reaction: The naphthalene moiety is introduced to the piperazine ring through an alkylation reaction. This involves the reaction of naphthalene with a suitable alkylating agent in the presence of a base.
Methylation: The methyl group is introduced at the third position of the piperazine ring using a methylating agent such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine in high purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and yield of the production process.
Automated Purification Systems: Automated systems are used for the purification and isolation of the final product to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring or naphthalene moiety are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a central nervous system stimulant or depressant.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Methyl-1-(phenyl)piperazine: Similar structure with a phenyl group instead of a naphthalene moiety.
(3R)-3-Methyl-1-(benzyl)piperazine: Similar structure with a benzyl group instead of a naphthalene moiety.
(3R)-3-Methyl-1-(pyridin-2-yl)piperazine: Similar structure with a pyridine ring instead of a naphthalene moiety.
Uniqueness
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The naphthalene ring system can influence the compound’s lipophilicity, binding affinity to molecular targets, and overall pharmacokinetic profile.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(3R)-3-methyl-1-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C15H18N2/c1-12-11-17(10-9-16-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,16H,9-11H2,1H3/t12-/m1/s1 |
InChI Key |
VNCLFUNSMLXUGW-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)




